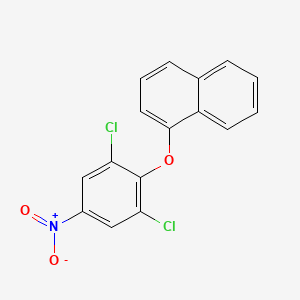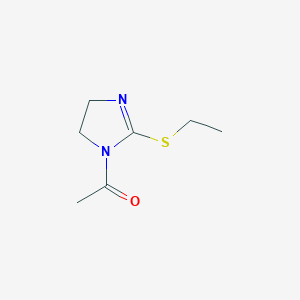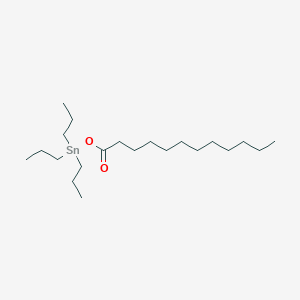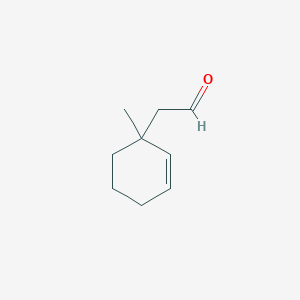
1-(2,6-Dichloro-4-nitrophenoxy)naphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,6-Dichloro-4-nitrophenoxy)naphthalene is an organic compound that features a naphthalene ring bonded to a phenoxy group substituted with two chlorine atoms and a nitro group
Méthodes De Préparation
The synthesis of 1-(2,6-Dichloro-4-nitrophenoxy)naphthalene typically involves the reaction of 2,6-dichloro-4-nitrophenol with naphthalene derivatives under specific conditions. The reaction conditions often include the use of a base to deprotonate the phenol, facilitating the nucleophilic substitution reaction with the naphthalene derivative. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Analyse Des Réactions Chimiques
1-(2,6-Dichloro-4-nitrophenoxy)naphthalene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidative conditions, potentially leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the nitro group, converting it to an amine group under suitable conditions using reagents like hydrogen gas with a catalyst or metal hydrides.
Substitution: The chlorine atoms on the phenoxy group can be substituted with other nucleophiles under appropriate conditions, leading to a variety of substituted derivatives.
Common reagents and conditions used in these reactions include strong acids or bases, metal catalysts, and specific solvents that facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(2,6-Dichloro-4-nitrophenoxy)naphthalene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: The compound’s derivatives may be explored for their biological activity, including potential antimicrobial or anticancer properties.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals with specific therapeutic effects.
Industry: The compound may be used in the production of dyes, pigments, or other industrial chemicals due to its stable aromatic structure.
Mécanisme D'action
The mechanism by which 1-(2,6-Dichloro-4-nitrophenoxy)naphthalene exerts its effects depends on its specific application. In biological systems, its activity may involve interactions with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of certain biochemical pathways. The nitro and chloro substituents can influence the compound’s reactivity and binding affinity to these targets.
Comparaison Avec Des Composés Similaires
1-(2,6-Dichloro-4-nitrophenoxy)naphthalene can be compared with other similar compounds such as:
1,2-Dichloronaphthalene: Similar in structure but lacks the nitro group, leading to different chemical properties and reactivity.
1,4-Dichloronaphthalene: Another structural isomer with different substitution patterns, affecting its chemical behavior.
2,4-Dichloronaphthol:
Propriétés
Numéro CAS |
58291-70-6 |
|---|---|
Formule moléculaire |
C16H9Cl2NO3 |
Poids moléculaire |
334.1 g/mol |
Nom IUPAC |
1-(2,6-dichloro-4-nitrophenoxy)naphthalene |
InChI |
InChI=1S/C16H9Cl2NO3/c17-13-8-11(19(20)21)9-14(18)16(13)22-15-7-3-5-10-4-1-2-6-12(10)15/h1-9H |
Clé InChI |
TVRWTDNWNBEWRF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2OC3=C(C=C(C=C3Cl)[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Propanedioic acid, [2-(1,3-benzodioxol-5-yl)ethyl]-, diethyl ester](/img/structure/B14609448.png)
![2-[[2-(Phenylhydrazinylidene)acetyl]amino]benzoic acid](/img/structure/B14609455.png)





![{[(18-Bromooctadec-5-YN-1-YL)oxy]methyl}benzene](/img/structure/B14609504.png)
-](/img/structure/B14609511.png)
